![molecular formula C25H15BrS B12813372 2-Bromospiro[fluorene-9,9'-thioxanthene]](/img/structure/B12813372.png)
2-Bromospiro[fluorene-9,9'-thioxanthene]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromospiro[fluorene-9,9’-thioxanthene] is an organic compound with the molecular formula C25H15BrS and a molecular weight of 427.36 g/mol . This compound is characterized by a spiro linkage between a fluorene and a thioxanthene moiety, with a bromine atom attached to the fluorene ring. It is known for its applications in organic electronics, particularly in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromospiro[fluorene-9,9’-thioxanthene] typically involves the following steps :
Starting Materials: The synthesis begins with fluorene and thioxanthene as the primary starting materials.
Bromination: The fluorene is brominated using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide.
Spirocyclization: The brominated fluorene undergoes a spirocyclization reaction with thioxanthene under basic conditions, typically using a strong base like potassium tert-butoxide in a suitable solvent such as dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production methods for 2-Bromospiro[fluorene-9,9’-thioxanthene] may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield .
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromospiro[fluorene-9,9’-thioxanthene] undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur atom in the thioxanthene moiety.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium hydroxide in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts in the presence of bases like potassium carbonate and solvents like toluene or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce extended conjugated systems .
Wissenschaftliche Forschungsanwendungen
2-Bromospiro[fluorene-9,9’-thioxanthene] has a wide range of applications in scientific research, including:
Organic Electronics: Used as a building block in the synthesis of materials for OLEDs, organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).
Photovoltaics: Employed in the development of light-harvesting materials for solar cells.
Sensors: Utilized in the fabrication of chemical sensors and biosensors due to its unique electronic properties.
Medicinal Chemistry:
Wirkmechanismus
The mechanism of action of 2-Bromospiro[fluorene-9,9’-thioxanthene] in its various applications involves its ability to participate in electronic transitions and charge transport processes. The spiro linkage provides a rigid and planar structure, which enhances its electronic properties. In OLEDs, for example, the compound facilitates efficient charge injection and transport, leading to high electroluminescent efficiency .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Bromospiro[fluorene-9,9’-xanthene]: Similar structure but with an oxygen atom instead of sulfur.
2-Bromospiro[fluorene-9,9’-dibenzothiophene]: Contains a dibenzothiophene moiety instead of thioxanthene.
2-Bromospiro[fluorene-9,9’-phenothiazine]: Features a phenothiazine moiety.
Uniqueness
2-Bromospiro[fluorene-9,9’-thioxanthene] is unique due to the presence of the sulfur atom in the thioxanthene moiety, which imparts distinct electronic properties compared to its oxygen or nitrogen analogs. This uniqueness makes it particularly valuable in applications requiring specific electronic characteristics .
Eigenschaften
Molekularformel |
C25H15BrS |
|---|---|
Molekulargewicht |
427.4 g/mol |
IUPAC-Name |
2-bromospiro[fluorene-9,9'-thioxanthene] |
InChI |
InChI=1S/C25H15BrS/c26-16-13-14-18-17-7-1-2-8-19(17)25(22(18)15-16)20-9-3-5-11-23(20)27-24-12-6-4-10-21(24)25/h1-15H |
InChI-Schlüssel |
FSCZCFVSXBNFCG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=C(C24C5=CC=CC=C5SC6=CC=CC=C46)C=C(C=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Amino-3-(benzo[d][1,3]dioxol-5-yl)-2-methylpropanoic acid](/img/structure/B12813296.png)
![2-[(2Z)-2-[[23-[(Z)-[1-(dicyanomethylidene)-3-oxoinden-2-ylidene]methyl]-3,27-bis(2-ethylhexyl)-8,22-di(undecyl)-6,10,15,20,24-pentathia-3,14,16,27-tetrazaoctacyclo[16.9.0.02,12.04,11.05,9.013,17.019,26.021,25]heptacosa-1(18),2(12),4(11),5(9),7,13,16,19(26),21(25),22-decaen-7-yl]methylidene]-3-oxoinden-1-ylidene]propanedinitrile](/img/structure/B12813299.png)

![2,4-Dioxo-8-(trifluoromethyl)-3-azaspiro[5.5]undecane-1,5-dicarbonitrile](/img/structure/B12813306.png)

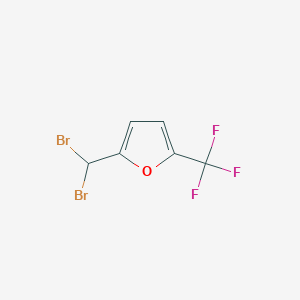
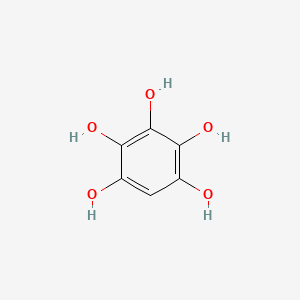
![6-chloro-2-methyl-1H-benzo[d]imidazol-4-amine](/img/structure/B12813333.png)
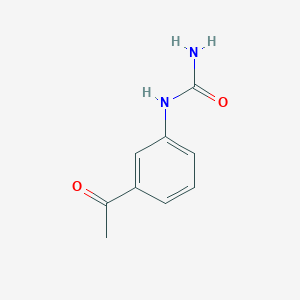

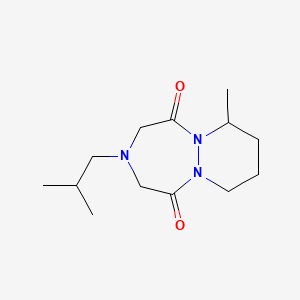
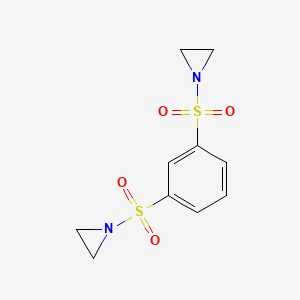
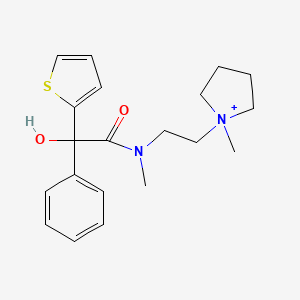
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-iodoacetamide](/img/structure/B12813362.png)
